Norokadanone

Descripción general

Descripción

Norokadanone is a chemical compound that is structurally related to okadaic acid It is known for its role as an analog of okadaic acid but with significantly reduced inhibitory effects on protein phosphatases

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Norokadanone typically involves the modification of okadaic acid. The process includes several steps of organic synthesis, such as esterification, reduction, and cyclization. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the successful transformation of okadaic acid into this compound.

Industrial Production Methods: Industrial production of this compound is not widely documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis applied in laboratory settings can be scaled up with appropriate adjustments to reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions: Norokadanone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as halides, and electrophiles like alkyl halides, under conditions that favor the substitution reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

2.1. Protein Phosphatase Inhibition

Norokadanone has been studied for its ability to inhibit serine/threonine protein phosphatases, particularly PP2A. This inhibition is significant because these enzymes are crucial for regulating cellular processes such as metabolism, cell cycle progression, and apoptosis. The effects of this compound on these pathways can provide insights into its potential use in cancer therapy and other diseases linked to dysregulated phosphorylation.

- Case Study : In vitro studies demonstrated that this compound does not exhibit the same level of activity as okadaic acid but still affects cellular signaling pathways by modulating protein phosphorylation states .

2.2. Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, which could have implications for neurological disease treatments. Its role in modulating neurotransmitters could be explored further for conditions like epilepsy or neurodegenerative diseases.

- Case Study : Studies have shown that compounds related to this compound can affect intestinal mobility and water secretion, suggesting a mechanism that may be relevant for gastrointestinal disorders .

3.1. Marine Toxin Research

This compound is significant in the study of marine toxins due to its association with harmful algal blooms (HABs). Understanding its toxicity profile helps in assessing risks associated with seafood consumption during algal blooms.

- Data Table: Toxicity Comparison

| Compound | Source | Toxicity Level (LD50) | Mechanism of Action |

|---|---|---|---|

| This compound | Prorocentrum lima | Moderate | Protein phosphatase inhibition |

| Okadaic Acid | Prorocentrum lima | Low (0.5 mg/kg) | Protein phosphatase inhibition |

| Pectenotoxin | Various shellfish | High | Ion channel modulation |

3.2. Environmental Impact Studies

The presence of this compound in marine environments raises concerns about ecological health and human safety. Studies have documented instances of DSP (Diarrhetic Shellfish Poisoning) linked to the consumption of contaminated shellfish.

Mecanismo De Acción

Norokadanone exerts its effects primarily through interactions with protein kinases and phosphatases. Unlike okadaic acid, which is a potent inhibitor of protein phosphatases, this compound has a significantly reduced inhibitory effect. This allows researchers to study the specific roles of protein kinases without the confounding effects of strong phosphatase inhibition. The molecular targets of this compound include various protein kinases involved in cellular signaling pathways, which are crucial for understanding cell function and regulation.

Comparación Con Compuestos Similares

Okadaic Acid: A potent inhibitor of protein phosphatases, used extensively in research to study cellular signaling.

Calyculin A: Another strong inhibitor of protein phosphatases, with a similar mechanism of action to okadaic acid.

Microcystin-LR: A toxin that inhibits protein phosphatases and is used in research to study cellular responses to phosphatase inhibition.

Uniqueness of Norokadanone: this compound is unique in its significantly reduced inhibitory effect on protein phosphatases compared to okadaic acid and calyculin A. This makes it a valuable tool for studying the specific roles of protein kinases without the strong inhibitory effects on phosphatases. Its structural similarity to okadaic acid allows for comparative studies, providing insights into the structure-activity relationships of these compounds.

Actividad Biológica

Norokadanone is a compound derived from the marine dinoflagellate Prorocentrum lima, which is known for producing various potent toxins, including okadaic acid (OA) and its analogs. The biological activity of this compound, particularly its toxicological and pharmacological effects, has been the subject of research due to its implications in marine biotoxins and potential therapeutic applications.

This compound is classified as a polyether compound and is structurally related to okadaic acid. It is primarily isolated from P. lima, which thrives in various marine environments. The production of this compound and other toxins by P. lima varies with environmental conditions, including nutrient availability and light exposure, influencing its biosynthetic pathways.

Toxicological Profile

This compound exhibits significant biological activity, particularly as an inhibitor of serine/threonine protein phosphatases. This inhibition can lead to various cellular effects, including:

- Cell Cycle Disruption : this compound has been shown to interfere with normal cell cycle progression by hyperphosphorylating proteins essential for mitosis and cellular signaling pathways.

- Cytotoxicity : Studies indicate that this compound can induce cell death in various cell lines, highlighting its potential as a cytotoxic agent.

- Neurotoxicity : Similar to other compounds produced by P. lima, this compound may have neurotoxic effects, although specific mechanisms require further elucidation.

Table 1: Toxicological Effects of this compound

Pharmacological Potential

Despite its toxicity, this compound and related compounds have garnered interest for their potential therapeutic applications:

- Cancer Research : Due to its ability to inhibit protein phosphatases, this compound may be explored for its anticancer properties. The modulation of signaling pathways involved in cell proliferation makes it a candidate for further investigation in cancer therapy.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains, warranting further exploration in the field of infectious diseases.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound, providing insights into its mechanisms of action:

- Inhibition of Protein Phosphatases : A study demonstrated that this compound effectively inhibits PP2A and PP1B, leading to increased phosphorylation of target proteins involved in cell cycle regulation (Hu et al., 1992).

- Cytotoxic Effects in Cell Lines : Research conducted on human cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways, suggesting a mechanism that could be harnessed for therapeutic purposes (Camacho-Muñoz et al., 2020).

- Marine Toxin Research : Investigations into marine toxins have highlighted the role of compounds like this compound in causing diarrhetic shellfish poisoning (DSP) through their action on intestinal epithelial cells (Landsberg et al., 1999).

Table 2: Summary of Key Research Findings on this compound

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Hu et al., 1992 | Protein Phosphatase Inhibition | Significant inhibition of PP2A and PP1B |

| Camacho-Muñoz et al., 2020 | Cytotoxicity | Induces apoptosis via caspase activation |

| Landsberg et al., 1999 | Toxicology | Linked to DSP through intestinal effects |

Propiedades

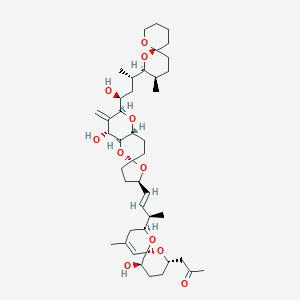

IUPAC Name |

1-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66O11/c1-25-21-35(52-43(24-25)36(46)12-11-32(51-43)23-29(5)44)26(2)9-10-31-14-18-42(50-31)19-15-34-40(54-42)37(47)30(6)39(49-34)33(45)22-28(4)38-27(3)13-17-41(53-38)16-7-8-20-48-41/h9-10,24,26-28,31-40,45-47H,6-8,11-23H2,1-5H3/b10-9+/t26-,27-,28+,31+,32+,33+,34-,35+,36-,37-,38+,39+,40-,41+,42-,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOGICJCSWVJKS-SDXZHJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(=O)C)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@@H](CC[C@H](O7)CC(=O)C)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

759.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131204-29-0 | |

| Record name | Norokadanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131204290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Norokadaone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.